molecular formula C9H13BrN2O2 B12351297 5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(3H,5H)-dione

5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B12351297
M. Wt: 261.12 g/mol
InChI Key: OSOBMCTWSONQHC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Bromacil undergoes various chemical reactions, including:

    Oxidation: Bromacil can be oxidized under specific conditions to form degradation products.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: Bromacil can undergo substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products, which can be identified and analyzed using techniques such as gas chromatography .

Mechanism of Action

Bromacil exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It blocks electron transport and the transfer of light energy, disrupting the plant’s ability to produce energy . This leads to the death of the plant as it can no longer synthesize the necessary compounds for growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bromacil

Bromacil is unique due to its broad-spectrum activity and effectiveness against perennial grasses . It is also highly soluble in water and many organic solvents, making it versatile for various applications .

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-bromo-3-butan-2-yl-6-methyl-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5,7H,4H2,1-3H3

InChI Key

OSOBMCTWSONQHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C(C(=NC1=O)C)Br

Origin of Product

United States

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